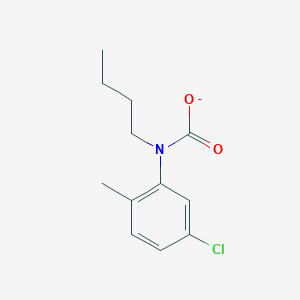![molecular formula C16H15FN4OS B12136592 3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136592.png)
3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following molecular formula:
- It is also known by other names, including 3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE and 5-amino-3-methylthio-1,2,4-triazole .
- The compound’s CAS number is 45534-08-5 .
3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine: C3H6N4S
.Preparation Methods
- The synthetic route for this compound involves several steps. One common method starts with the reaction of 3-fluorobenzyl chloride with thiourea to form an intermediate. Subsequent cyclization of this intermediate yields the desired 1,2,4-triazole ring.
- Here are the key steps:
Formation of Intermediate: React with .
Cyclization: Cyclize the intermediate to form the 1,2,4-triazole ring.
- Reaction conditions and specific industrial production methods may vary depending on the manufacturer and scale of production.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., hydrogen peroxide ), reducing agents (e.g., sodium borohydride ), and various nucleophiles.
- Major products formed depend on the specific reaction conditions.
3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine: can undergo various reactions:
Scientific Research Applications
- This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
- Molecular targets and pathways involved would require further research and investigation.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of a fluorophenyl group, a methoxyphenyl group, and a methylthio group in the 1,2,4-triazole scaffold sets this compound apart.
- Researchers often compare it with related triazoles to understand its distinct properties.
Remember that this information is based on available data, and further research may provide additional insights.
Properties
Molecular Formula |
C16H15FN4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-7-3-5-12(9-14)15-19-20-16(21(15)18)23-10-11-4-2-6-13(17)8-11/h2-9H,10,18H2,1H3 |
InChI Key |
ZYDRCTFWCIYXJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


}-N-(3-chlorophen yl)acetamide](/img/structure/B12136513.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12136518.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136522.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136534.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136539.png)
![methyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12136540.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12136551.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12136553.png)


![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136560.png)
![3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136579.png)
